Selective PDE5/cGMP PDE Inhibition vs. COX Inhibition Defines Distinct Apoptotic Mechanism
Sulindac sulfone exhibits a pronounced shift in target selectivity compared to sulindac sulfide. While sulindac sulfide is a potent COX-1 and COX-2 inhibitor, sulindac sulfone is a selective cGMP PDE inhibitor. This differential activity profile is quantifiable via IC50 values, confirming a distinct mechanism of apoptosis induction [1].
| Evidence Dimension | Enzymatic inhibition potency (IC50) |
|---|---|
| Target Compound Data | cGMP PDE IC50 = 95.9 μmol/L; COX-1 IC50 >300 μmol/L; COX-2 IC50 >300 μmol/L |
| Comparator Or Baseline | Sulindac Sulfide: cGMP PDE IC50 = 19.7 μmol/L; COX-1 IC50 = 1.8 μmol/L; COX-2 IC50 = 6.3 μmol/L |
| Quantified Difference | >166-fold difference in COX-1 inhibition; 4.9-fold difference in cGMP PDE inhibition |
| Conditions | Purified ovine COX-1/COX-2 assays and cGMP hydrolysis measured in HT-29 colon tumor cell lysates via scintillation proximity assay. |
Why This Matters
This quantitative selectivity profile directly informs procurement decisions for researchers requiring COX-independent apoptotic activity, as sulindac sulfide cannot serve as a functional substitute.
- [1] AACR. Potency of the sulindac metabolites, the COX-2–selective inhibitor rofecoxib, and the COX-1–selective inhibitor indomethacin to inhibit COX-1, COX-2, cGMP hydrolysis in HT-29 colon tumor cell lysates, and colon tumor cell proliferation. Cancer Res. (Table). View Source
